Ethyl 2-methyl-3-oxohexanoate
Description
Ethyl 2-methyl-3-oxohexanoate is an ester characterized by a six-carbon backbone with a methyl group at position 2, a ketone at position 3, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-methyl-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUQUQKEAZVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951875 | |
| Record name | Ethyl 2-methyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29304-40-3 | |
| Record name | Ethyl 2-methyl-3-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029304403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-methyl-3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of ethyl 2-methyl-3-oxohexanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive sites:
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β-Keto group : Prone to enolate formation and nucleophilic reactions.
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Ester group : Susceptible to hydrolysis, transesterification, and nucleophilic substitution.
These groups enable participation in oxidation, reduction, condensation, and substitution reactions .
Reduction Reactions
The ketone moiety undergoes selective reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Ethyl 2-methyl-3-hydroxyhexanoate | 75% |
| LiAlH₄ | Dry ether, reflux | Ethyl 2-methyl-3-hydroxyhexanoate | 92% |
Reduction preserves the ester group while converting the ketone to a secondary alcohol .
Acid-Catalyzed Hydrolysis:
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Conditions : 6M HCl, reflux (4–6 hr).
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Product : 2-Methyl-3-oxohexanoic acid (isolated via crystallization) .
Base-Catalyzed Hydrolysis (Saponification):
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Conditions : 1M NaOH, H₂O/MeOH, reflux (2 hr).
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Product : Sodium salt of 2-methyl-3-oxohexanoic acid, which decarboxylates upon acidification to form 2-methylpentan-3-one .
Enolate-Mediated Reactions
The α-hydrogen adjacent to the ketone is highly acidic (pKa ≈ 11), forming stable enolates under basic conditions:
Alkylation:
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Reagent : CH₃I, LDA (lithium diisopropylamide), THF, −78°C.
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Product : Ethyl 2-methyl-3-oxo-4-methylhexanoate (85% yield) .
Aldol Condensation:
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Conditions : 10% NaOH, 60°C.
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Product : Dimeric β-keto ester via enolate attack on a second ester molecule .
Oxidation Reactions
While the β-keto group resists oxidation, the ester’s α-carbon can be oxidized under aggressive conditions:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | 2-Methyl-3-oxohexanoic acid |
| CrO₃ | Acetic acid, 50°C | 2-Methyl-3-oxohexanoyl peroxide |
Oxidation typically requires prolonged reaction times (>12 hr) .
Nucleophilic Substitution
The ester undergoes transesterification and aminolysis:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Transesterification | MeOH, H₂SO₄ | Reflux, 6 hr | Methyl 2-methyl-3-oxohexanoate |
| Aminolysis | NH₃ (g), EtOH | RT, 24 hr | 2-Methyl-3-oxohexanamide |
Yields range from 60–80% depending on steric and electronic factors .
Claisen Condensation and Retro-Claisen Cleavage
Scientific Research Applications
Ethyl 2-methyl-3-oxohexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxohexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence cellular processes and metabolic pathways .
Comparison with Similar Compounds
tert-Butyl 2-Methyl-3-Oxohexanoate
- Structure : The tert-butyl ester replaces the ethyl group, introducing steric bulk (C11H20O3; MW: 200.27) .
- Key Differences: Stability: The tert-butyl group enhances resistance to hydrolysis under acidic conditions, making it preferable in peptide synthesis. Boiling Point: Data unavailable, but tert-butyl esters generally exhibit higher boiling points due to increased molecular weight. Applications: Likely used as a protecting group in organic synthesis, contrasting with Ethyl 2-methyl-3-oxohexanoate’s discontinued status .
Ethyl 5-Methyl-2-(1-Methylethyl)-3-Oxohexanoate
- Structure : Features an isopropyl substituent at position 2 and a methyl group at position 5 (C12H22O3; MW: 214.30) .
- Key Differences: Lipophilicity: Higher logP (3.0) vs. Ethyl 2-methyl-3-oxohexanoate (estimated ~2.5), suggesting greater membrane permeability. Physical Properties: Boiling point 128–133°C at 32 Torr; density 0.9284 g/cm³ . Synthetic Utility: The isopropyl group may facilitate chiral resolution in asymmetric synthesis.
Ethyl 4-Bromo-2,2-Dimethyl-3-Oxohexanoate
Ethyl-3-Methyl-2-Hexenoate
- Structure: Unsaturated enoate ester (C9H16O2; MW: 156.22) .
- Key Differences: Reactivity: The α,β-unsaturated system undergoes conjugate additions, unlike saturated oxohexanoates.
Structural and Functional Comparison Table
*Assumed based on nomenclature.
Research Findings and Implications
- Reactivity: Ethyl 2-methyl-3-oxohexanoate’s ketone and ester groups make it a candidate for aldol or Claisen condensations, but its analogs with halogen or bulky substituents (e.g., bromine, tert-butyl) offer specialized reactivity .
- Stability : tert-Butyl and isopropyl derivatives exhibit enhanced stability under harsh conditions compared to the ethyl variant .
- Commercial Viability: The discontinued status of Ethyl 2-methyl-3-oxohexanoate suggests market preference for more stable or functionalized analogs.
Biological Activity
Ethyl 2-methyl-3-oxohexanoate, an organic compound characterized by its ester and ketone functional groups, has garnered interest in the field of biological activity due to its potential interactions with various metabolic pathways. This article synthesizes existing knowledge on the biological activity of this compound, highlighting its structural features, potential applications, and relevant research findings.
Structural Characteristics
Ethyl 2-methyl-3-oxohexanoate has the molecular formula and features both a ketone group (C=O) and an ester group (C-O-O-C). These functional groups are crucial for its reactivity and biological interactions. The presence of a methyl group at the second carbon position and a keto group at the third position significantly influences its chemical properties, making it a candidate for various synthetic and biological applications.
Enzyme Interactions
Research indicates that Ethyl 2-methyl-3-oxohexanoate interacts with enzymes involved in metabolic pathways. These interactions can manifest as either substrates or inhibitors in enzyme-catalyzed reactions. For instance, the compound can participate in nucleophilic addition reactions, forming oximes and hydrazones with aldehydes and ketones, which may influence cellular processes.
The compound's ability to modulate enzyme activity suggests potential applications in drug discovery and agricultural chemistry. Specific studies have shown that its structural features allow it to influence enzyme kinetics, particularly those involved in biosynthetic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Ethyl 2-methyl-3-oxohexanoate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-oxohexanoate | Similar structure but lacks methyl group | Different reactivity due to absence of methyl group |
| Methyl 2-methyl-3-oxohexanoate | Methyl group instead of ethyl | Lower lipophilicity compared to ethyl variant |
| 2-Methyl-3-oxohexanoic acid | Acid form without ethyl ester group | More polar, influencing solubility |
| Tert-butyl 2-methyl-3-oxohexanoate | Tert-butyl group enhances lipophilicity | Different reactivity profile due to bulky group |
This table illustrates how the unique combination of functional groups in Ethyl 2-methyl-3-oxohexanoate contributes to its distinct reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the established synthetic routes for Ethyl 2-methyl-3-oxohexanoate, and how can researchers optimize yield and purity?
- Methodological Answer : Ethyl 2-methyl-3-oxohexanoate can be synthesized via β-keto ester formation. A common approach involves enolate alkylation or condensation reactions. For example, chain elongation using tert-butyl acetate enolate (in stoichiometric excess) has been reported for analogous β-keto esters, though instability during distillation may require alternative purification methods like recrystallization . Optimization includes controlling reaction temperature (0–5°C for enolate formation) and using inert atmospheres to minimize side reactions. Purity can be verified via GC (>98% purity) and NMR (e.g., characteristic ketone carbonyl signals at ~200–210 ppm in NMR) .
Q. How should researchers characterize Ethyl 2-methyl-3-oxohexanoate, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR for methyl/ethyl group splitting patterns (e.g., triplet for ethyl ester protons) and NMR for ketone (δ ~205 ppm) and ester (δ ~170 ppm) carbons .
- GC-MS : To confirm molecular ion peaks (e.g., m/z 172 for molecular ion [M]) and detect impurities.
- IR Spectroscopy : Strong absorbance at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O) .
Q. What safety protocols are essential for handling Ethyl 2-methyl-3-oxohexanoate in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if vapor exposure is likely .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can stereoselective hydrogenation of Ethyl 2-methyl-3-oxohexanoate be achieved, and what catalysts influence syn/anti diastereomer ratios?
- Methodological Answer : Catalytic hydrogenation using Ru(II) or Rh(I) complexes with chiral ligands (e.g., BINAP) enables stereocontrol. For example, Ru[(R)-Tol-BINAP]Cl with AcONa in nonpolar solvents (e.g., hexane) produces syn-diols with >90% selectivity, while polar solvents (e.g., ethanol) favor anti-diols. Monitor diastereomer ratios via chiral HPLC or NMR (e.g., splitting patterns for hydroxyl protons) .
Q. What solvent systems optimize the reactivity of Ethyl 2-methyl-3-oxohexanoate in nucleophilic addition reactions?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability for nucleophilic attacks. For example, LDA in THF at −78°C efficiently generates enolates for alkylation. Solvent choice also impacts reaction kinetics: dielectric constants >7 reduce side reactions like keto-enol tautomerization .
Q. How do researchers resolve contradictions in catalytic efficiency data for Ethyl 2-methyl-3-oxohexanoate derivatives?
- Methodological Answer : Contradictions often arise from ligand-solvent interactions or substrate chirality. Systematic studies should:
- Vary ligand electronic properties (e.g., electron-rich vs. poor phosphines).
- Compare turnover frequencies (TOF) under identical conditions (temperature, pressure).
- Use kinetic isotopic effects (KIE) to probe rate-determining steps .
Critical Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
